6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride
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Overview
Description
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 5th position, and an amine group at the 2nd position of the benzodiazole ring, with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the following steps:
Ethylation: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethyl groups may enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
- 6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine
- 5-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
Uniqueness
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base counterparts.
Properties
CAS No. |
2770368-68-6 |
---|---|
Molecular Formula |
C9H11BrClN3 |
Molecular Weight |
276.6 |
Purity |
95 |
Origin of Product |
United States |
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